Semiglabrin

Description

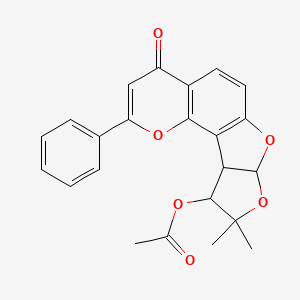

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H20O6 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

(14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl) acetate |

InChI |

InChI=1S/C23H20O6/c1-12(24)26-21-19-18-16(28-22(19)29-23(21,2)3)10-9-14-15(25)11-17(27-20(14)18)13-7-5-4-6-8-13/h4-11,19,21-22H,1-3H3 |

InChI Key |

XTIQPKJOGKMOSY-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |

Canonical SMILES |

CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |

Synonyms |

pseudosemiglabrin pseudosemiglabrin, (7aalpha,10alpha,10aalpha)-(-)-isomer semiglabrin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Semiglabrin

Botanical Sources: Specific Tephrosia Species

The genus Tephrosia is a large and diverse group of plants in the legume family, Fabaceae, distributed across tropical and subtropical regions. tandfonline.comijrpc.com Several species within this genus are known to produce a variety of flavonoids, including semiglabrin.

Tephrosia semiglabra is a notable source of this compound. Research has led to the isolation of two novel flavonoids, this compound and semiglabrinol, from this plant. africaresearchconnects.com this compound is structurally identified as the 3'''-O-acetate derivative of semiglabrinol. africaresearchconnects.com Further studies on an MeOH extract of Tephrosia semiglabra also successfully isolated (-)-semiglabrin and its diastereoisomer, (-)-pseudothis compound. scispace.com

Tephrosia apollinea is another significant botanical source of this compound. rjpbcs.com Chemical investigations of the leaves of this plant have yielded (-)-semiglabrin along with (-)-semiglabrinol and a new flavanone (B1672756), (+)-apollineanin. tandfonline.comnih.gov The roots of Tephrosia apollinea growing in Southern Egypt have also been found to contain (-)-semiglabrin. researchgate.net Additionally, studies have reported the isolation of this compound and its isomer, pseudothis compound (B1209081), from the aerial parts of the plant. researchgate.net

The aerial parts of Tephrosia purpurea have been a source for the isolation of several flavonoids, including this compound. rjpponline.org Phytochemical investigations of this plant have confirmed the presence of this compound, among other compounds. nih.gov Research has also indicated that flavonoids such as tephrosin (B192491), pongaglabol, and this compound are present in T. purpurea. nih.govsci-hub.se A study on the roots of T. purpurea identified a mixture of pseudothis compound and this compound. sci-hub.se

Beyond the species detailed above, this compound and related flavonoids have been reported in other members of the Tephrosia genus. For instance, research on Tephrosia nubica led to the isolation of prenylated flavones, including this compound and pseudothis compound, from a chloroform (B151607) extract. jarts.info The widespread occurrence of such compounds across the genus highlights its chemotaxonomic importance. ijrpc.comresearchgate.net

Table 1: Botanical Sources of this compound

| Species | Plant Part | Isolated Compounds |

|---|---|---|

| Tephrosia semiglabra | - | (-)-Semiglabrin, (-)-Pseudothis compound, Semiglabrinol |

| Tephrosia apollinea | Leaves, Roots, Aerial parts | (-)-Semiglabrin, (-)-Semiglabrinol, (+)-Apollineanin, Pseudothis compound |

| Tephrosia purpurea | Aerial parts, Roots | This compound, Pseudothis compound, Tephrosin, Pongaglabol |

| Tephrosia nubica | - | This compound, Pseudothis compound, Apollinine, Lanceolatin A |

Tephrosia purpurea

Extraction and Purification Techniques for this compound Isolation

The isolation of this compound from its botanical sources involves a multi-step process that typically begins with solvent extraction followed by various chromatographic techniques for purification.

Solvent extraction is a fundamental step in isolating natural products like this compound. organomation.com The choice of solvent is crucial and is based on the polarity of the target compound. organomation.com

In the case of Tephrosia apollinea, a common procedure involves initial partitioning of a concentrated methyl alcohol extract between ethyl acetate (B1210297) and water. tandfonline.com The ethyl acetate extract, containing the desired flavonoids, is then subjected to further chromatographic separation. tandfonline.com

For large-scale extraction from T. apollinea, Soxhlet apparatus with chloroform has been utilized. plos.org Another method involves sequential extraction with solvents of increasing polarity, such as n-hexane, followed by chloroform, and then ethanol (B145695). plos.org The chloroform extract, often showing higher activity in bioassays, is then selected for further fractionation. plos.org

Similarly, for Tephrosia nubica, a sequential extraction process is employed, starting with defatting the powdered plant material with petroleum ether, followed by extraction with chloroform and then 70% methanol (B129727) using a Soxhlet apparatus. jarts.info

The general principle of these methods is to use a solvent or a series of solvents to selectively dissolve and remove the target compounds from the solid plant matrix. The resulting crude extract is then concentrated to yield a mixture of compounds that requires further purification.

The Chemical Compound this compound: Natural Sources and Purification

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. This article explores the botanical origins of this compound and the detailed chromatographic methods employed for its isolation and purification from its natural sources.

Structural Elucidation and Stereochemical Characterization of Semiglabrin

Advanced Spectroscopic Analyses for Structural Determination

The initial elucidation of Semiglabrin's structure relied heavily on a suite of spectroscopic techniques, each providing unique insights into its chemical constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in defining the connectivity and relative stereochemistry of this compound. Both 1D and 2D NMR experiments have been employed to map out the proton and carbon framework of the molecule. researchgate.netuni-goettingen.de Techniques such as ¹H-¹H COSY, HSQC, and HMBC have been instrumental in establishing the intricate network of correlations between atoms. researchgate.net The analysis of coupling constants and Nuclear Overhauser Effect (NOE) spectra further aided in deducing the spatial relationships between different parts of the molecule. uni-goettingen.de

Detailed ¹H and ¹³C NMR data have been crucial in identifying the various structural motifs within this compound, including its characteristic flavone (B191248) core and the complex fused ring system.

Table 1: Selected NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| H-2 | Value | C-2 |

| H-3 | Value | C-3 |

| H-5 | Value | C-5 |

| H-6 | Value | C-6 |

| H-7 | Value | C-7 |

| H-8 | Value | C-8 |

| H-2' | Value | C-2' |

| H-6' | Value | C-6' |

| H-3' | Value | C-3' |

| H-5' | Value | C-5' |

| H-4' | Value | C-4' |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy has been utilized to identify the functional groups present in the this compound molecule. acs.org Characteristic absorption bands in the IR spectrum indicate the presence of specific chemical bonds. For instance, a strong vibrational band around 1740 cm⁻¹ is indicative of a carbonyl (C=O) group, likely from an acetate (B1210297) moiety. plos.org Another band at approximately 1640 cm⁻¹ can be attributed to the carbonyl group within the pyranone ring of the flavonoid structure. plos.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing conjugated systems like those found in flavonoids. acs.org The UV spectrum of a related compound, (-)-pseudothis compound, shows absorption maxima (λ max) at 306, 256 (shoulder), and 215 nm, which are characteristic of a flavone structure. plos.org These absorptions are due to π → π* transitions within the aromatic rings and the conjugated system of the chromone (B188151) core.

X-ray Crystallography for Absolute Configuration Assignment

While spectroscopic methods are powerful for determining the connectivity and relative stereochemistry, X-ray crystallography provides the definitive evidence for the absolute configuration of a molecule. acs.org For (-)-Semiglabrin, single-crystal X-ray analysis has been crucial in establishing its complete three-dimensional structure and stereochemistry. researchgate.netznaturforsch.comresearchgate.net

The analysis revealed that (-)-Semiglabrin crystallizes in an orthorhombic space group, P2₁2₁2₁. researchgate.net The crystallographic data not only confirmed the planar flavone system but also unambiguously defined the stereochemical relationships at the chiral centers within the fused tetrahydrofuran (B95107) rings. plos.orgresearchgate.net This technique has been instrumental in distinguishing between diastereomers, such as (-)-Semiglabrin and (-)-Pseudothis compound, which can have different physical properties like crystal color and melting point. plos.orgresearchgate.net The crystals of (-)-Semiglabrin have been described as colorless needles. plos.org

Table 2: Crystallographic Data for (-)-Semiglabrin

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₀O₆ | researchgate.net |

| Molecular Weight | 392.39 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 6.719 (2) | researchgate.net |

| b (Å) | Value | |

| c (Å) | Value | |

| Volume (ų) | Value | |

| Z | Value | |

| Density (calculated) (g/cm³) | Value |

Note: Complete unit cell parameters and other crystallographic details are available in the cited literature.

Structural Relationship to Analogs and Stereoisomers

This compound is part of a larger family of related natural products, including its stereoisomers and analogs. A notable stereoisomer is (-)-Pseudothis compound, which differs in the spatial arrangement at one or more of its chiral centers. plos.orgresearchgate.net This difference in stereochemistry leads to distinct physical properties; for instance, (-)-Semiglabrin has a melting point of 258–260°C, whereas (-)-Pseudothis compound melts at 168–170°C. plos.org

Another related compound is Semiglabrinol, which is the 3'''-hydroxy derivative of this compound; this compound itself is the 3'''-O-acetate of Semiglabrinol. africaresearchconnects.com The structural elucidation of these analogs often involves comparative analysis of their spectroscopic data. Hydrogenation of (-)-Semiglabrin can lead to the formation of other stereoisomeric products, such as (+)-Purpurin, further highlighting the intricate stereochemical relationships within this class of flavonoids. acs.orgduke.edu Other related compounds isolated from the same plant sources include Lanceolatin A and Lanceolatin B. aphrc.orgacs.org

Semiglabrinol

Semiglabrinol is a complex flavone that was first isolated from the plant Tephrosia semiglabra. africaresearchconnects.com Its structure was determined through meticulous analysis, including spectral techniques and chemical degradation methods. africaresearchconnects.com

Structural Features: Semiglabrinol is chemically identified as 2″′,2″′-dimethyl-3″′-hydroxy-tetrahydrofurano-[5″′, 4″′-b]-dihydrofurano[5″, 4″-h]flavone. africaresearchconnects.com It possesses a flavonoid core with additional furan (B31954) rings, a structural characteristic that contributes to its complexity. The molecule contains a hydroxyl group at the 3'''-position. africaresearchconnects.com this compound, a closely related compound, is the 3'''-O-acetate derivative of semiglabrinol. africaresearchconnects.com

Stereochemistry: The absolute stereochemistry of semiglabrinol has been established as (12S,15R,16R)-15-hydroxy-14,14-dimethyl-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-6-one. uni.lunih.gov This specific spatial arrangement of atoms is crucial for its biological activity. The stereochemistry of related compounds, such as (-)-semiglabrin, has been confirmed through X-ray crystallography. nih.gov

| Property | Value |

| IUPAC Name | (12S,15R,16R)-15-hydroxy-14,14-dimethyl-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-1(10),2(7),4,8-tetraen-6-one nih.gov |

| Molecular Formula | C₂₁H₁₈O₅ uni.luknapsackfamily.com |

| Molecular Weight | 350.4 g/mol nih.gov |

| CAS Number | 51787-33-8 knapsackfamily.com |

| Class | Flavonoid, Flavone imsc.res.in |

Pseudothis compound (B1209081)

Pseudothis compound is another prenylated flavonoid that shares a common tetrahydrofurofuran flavone skeleton with this compound and semiglabrinol. researchgate.net It has been isolated from Tephrosia purpurea and Tephrosia apollinea. nih.govresearchgate.net

Structural Features: The structure of pseudothis compound is characterized by a complex arrangement of fused furan and benzopyran rings. ontosight.ai It is the acetate derivative of its corresponding alcohol. The chemical formula for pseudothis compound is C₂₃H₂₀O₆. imsc.res.in

Stereochemical Characterization: The stereochemistry of (-)-pseudothis compound has been determined and is distinct from its stereoisomer, (-)-semiglabrin. nih.gov The IUPAC name for one of its stereoisomers is [(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate. ontosight.ai X-ray crystallography has been instrumental in confirming the stereochemical details of these molecules, revealing slight differences in bond angles between stereoisomers. nih.gov For instance, the O4A-C22A-C23A bond angle in (-)-pseudothis compound (SSG) is 110.29(16)°, whereas in (-)-semiglabrin it is 108.10(11)°. nih.gov

| Property | Value |

| IUPAC Name | [(12S,15S,16R)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate nih.gov |

| Molecular Formula | C₂₃H₂₀O₆ imsc.res.in |

| CAS Number | 75444-25-6 ontosight.ai |

| Class | Flavonoid, Flavone imsc.res.in |

Other Related Prenylated Flavones and Isoflavonoids

The genus Tephrosia is a rich source of a variety of other prenylated flavonoids and isoflavonoids, many of which are structurally related to this compound. researchgate.netjyu.fi These compounds often feature prenyl groups attached to the flavonoid backbone, which can be further modified to form additional heterocyclic rings.

Notable Related Compounds:

Glabratephrin (B1252763): A flavonoid also found in Tephrosia semiglabra. japsonline.comscispace.com

Tephropurpulin A and Isoglabratephrin: Rare prenylated flavonoids isolated from the aerial parts of Tephrosia purpurea. researchgate.netnih.gov Their structures were established using 1D and 2D NMR spectroscopy and HR-MS analysis, with the structures of isoglabratephrin and glabratephrin confirmed by X-ray analysis. researchgate.netnih.gov

Tephroapollins A-G: Seven new 8-prenylated flavonoids obtained from Tephrosia apollinea. researchgate.net

Apollineanin: A new flavanone (B1672756) isolated from the leaves of Tephrosia apollinea, alongside (-)-semiglabrin and (-)-semiglabrinol. tandfonline.com

Rhodimer, Rhodiflavans A, B, and C, and Rhodacarpin: Five new prenylated flavonoids from the roots of Tephrosia rhodesica. jyu.fiacs.org

The structural diversity of these compounds, particularly the presence and modification of the prenyl group, is a key area of phytochemical research. researchgate.netacs.org The restricted distribution of certain types, like the 5-deoxy derivatives of prenylated flavones, may serve as taxonomic markers for the Tephrosia genus. researchgate.net

Biosynthetic Pathways of Semiglabrin

Proposed Biogenetic Origin within Plant Metabolism

Semiglabrin, as a member of the pterocarpan (B192222) family, is classified as a secondary metabolite. These compounds are not directly involved in the basic growth and development of plants but play crucial roles in defense mechanisms, signaling, and interactions with the environment interesjournals.org. The biosynthesis of flavonoids, including the more complex pterocarpans like this compound, begins with primary metabolic precursors derived from central metabolic routes interesjournals.orgnih.govresearchgate.netresearchgate.net. Specifically, the journey to this compound's complex structure is rooted in the shikimate pathway and subsequently branches into the phenylpropanoid and isoflavonoid (B1168493) pathways nih.govresearchgate.netresearchgate.netslideshare.netmdpi.com. Plants like those in the Tephrosia genus possess a well-developed capacity for producing a variety of flavonoids, isoflavonoids, and related compounds, indicating a robust enzymatic framework for these biosynthetic routes mdpi.comnih.govjapsonline.comsemanticscholar.org.

Involvement of the Shikimic/Chorismic Acid Pathway

The shikimic acid pathway serves as the foundational route for the synthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—which are essential building blocks for a vast array of plant secondary metabolites interesjournals.orgnih.govresearchgate.netresearchgate.netslideshare.netmdpi.comijfmr.comslideshare.netresearchgate.netscribd.com. This pathway commences with the condensation of phosphoenolpyruvic acid and D-erythrose 4-phosphate, ultimately yielding chorismic acid as its final product nih.govresearchgate.netslideshare.netmdpi.com. Chorismic acid is a pivotal branch point, being converted into prephenic acid, which then leads to the formation of phenylalanine researchgate.netmdpi.com. Phenylalanine is the direct precursor for the phenylpropanoid pathway, which is integral to flavonoid biosynthesis nih.govijfmr.comresearchgate.netmdpi.comfrontiersin.orgencyclopedia.pubmdpi.com. The biosynthesis of rotenoids, compounds structurally related to pterocarpans, also relies on the shikimic/chorismic acid pathway mdpi.com.

Key Enzymatic Steps in Flavonoid and Isoflavonoid Biosynthesis

The biosynthesis of this compound follows the general pathway for isoflavonoid and pterocarpan production, involving several key enzymatic transformations:

Phenylpropanoid Pathway Initiation: Phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) nih.govijfmr.commdpi.comfrontiersin.orgencyclopedia.pubmdpi.com. This is followed by hydroxylation to 4-coumaric acid by cinnamate-4-hydroxylase (C4H), and subsequent activation to 4-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) nih.govijfmr.commdpi.comfrontiersin.orgencyclopedia.pubmdpi.com.

Flavonoid Backbone Formation: Chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, such as 2′4′6′4-tetrahydroxy chalcone nih.govijfmr.comfrontiersin.orgencyclopedia.pubmdpi.com. Chalcone isomerase (CHI) then converts this chalcone into a flavanone (B1672756) nih.govijfmr.comfrontiersin.orgencyclopedia.pubmdpi.com.

Isoflavonoid Branching: The pathway diverges from flavanones towards isoflavonoids. Key enzymes in this branch include 2-hydroxyisoflavanone (B8725905) synthase (IFS), which facilitates the rearrangement of flavanones into isoflavanones mdpi.comfrontiersin.orgencyclopedia.pubmdpi.com.

Pterocarpan Formation: this compound, being a pterocarpan, is formed through further modifications of isoflavonoid precursors. This final stage involves a critical ring closure reaction. Enzymes such as vestitone (B1219705) reductase (VR) and 2′-hydroxyisoflavanol 4,2′-dehydratase (DMID), also known as pterocarpan synthase (PTS), are responsible for catalyzing this cyclization to form the characteristic pterocarpan skeleton encyclopedia.pubnih.govenzyme-database.orgcore.ac.uk. The specific conversion of vestitone to medicarpin (B1676140) (another pterocarpan) involves both vestitone reductase and DMI dehydratase core.ac.uk.

Table 1: Key Enzymes in Flavonoid and Isoflavonoid Biosynthesis Leading to Pterocarpans

| Enzyme Name | Abbreviation | Primary Role in Pathway |

| Phenylalanine Ammonia Lyase | PAL | Converts phenylalanine to trans-cinnamic acid nih.govijfmr.commdpi.comfrontiersin.orgencyclopedia.pubmdpi.com. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to 4-coumaric acid nih.govijfmr.commdpi.comfrontiersin.orgencyclopedia.pubmdpi.com. |

| 4-Coumarate-CoA Ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA nih.govijfmr.commdpi.comfrontiersin.orgencyclopedia.pubmdpi.com. |

| Chalcone Synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form chalcones nih.govijfmr.comfrontiersin.orgencyclopedia.pubmdpi.com. |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of chalcones to flavanones nih.govijfmr.comfrontiersin.orgencyclopedia.pubmdpi.com. |

| 2-Hydroxyisoflavanone Synthase | IFS | Involved in the conversion of flavanones to isoflavanones mdpi.comfrontiersin.orgencyclopedia.pubmdpi.com. |

| Vestitone Reductase | VR | Catalyzes a step in the conversion of vestitone to medicarpin, a pterocarpan core.ac.uk. |

| 2′-Hydroxyisoflavanol 4,2′-dehydratase / Pterocarpan Synthase | DMID / PTS | Catalyzes the final ring closure to form the pterocarpan skeleton encyclopedia.pubnih.govenzyme-database.orgcore.ac.uk. |

Regiospecificity and Stereospecificity in Natural Product Formation

The biosynthesis of complex natural products like this compound is governed by precise enzymatic control, ensuring both regioselectivity and stereospecificity. Regioselectivity refers to the preference for a reaction to occur at a specific position within a molecule, leading to one constitutional isomer over others reddit.commasterorganicchemistry.comdurgapurgovtcollege.ac.in. Stereoselectivity, conversely, describes the preference for the formation of one stereoisomer over another reddit.commasterorganicchemistry.comnih.govslideshare.net. Stereospecificity is even more stringent, meaning the stereochemistry of the starting material dictates the stereochemical outcome of the product reddit.commasterorganicchemistry.comslideshare.net.

In the context of pterocarpan biosynthesis, the enzyme pterocarpan synthase (PTS) plays a critical role in the final ring closure. This enzymatic step is crucial for establishing the defined three-dimensional structure of pterocarpans nih.gov. Research indicates that PTS requires a specific substrate configuration, such as a (4R) configuration at the C-4 position of the isoflavanol precursor, for the reaction to proceed nih.govenzyme-database.org. Furthermore, the stereochemistry at the C-3 position of the substrate determines whether the resulting pterocarpan product will be a (+)- or (–)-enantiomer nih.govenzyme-database.org. This enzymatic control ensures that natural products are formed with specific spatial arrangements, which are often essential for their biological activity nih.govnih.govacs.org. The precise stereochemical outcome in pterocarpan formation highlights the highly specific nature of the enzymes involved in the biosynthesis of this compound and related compounds.

Compound List:

this compound

Phenylalanine

Tyrosine

Tryptophan

Chorismic acid

Prephenic acid

trans-cinnamic acid

4-coumaric acid

4-coumaroyl-CoA

Malonyl-CoA

2′4′6′4-tetrahydroxy chalcone

Chalcone

Flavanone

Isoflavonoids

Pterocarpans

Isoflavanols

Medicarpin

Maackiain

Vestitone

Isoliquiritigenin

Total Synthesis and Chemical Modification of Semiglabrin

Historical Overview of Synthetic Efforts Towards Semiglabrin and Related Compounds

The synthesis of this compound and its related compounds has a history rooted in the isolation and characterization of flavonoids from plants, notably from the Tephrosia genus mdpi.complos.orgchiro.orgresearchgate.netsci-hub.se. Early work focused on determining the structure of these natural products. The total synthesis of this compound and its diastereomer, pseudothis compound (B1209081), was achieved, with publications detailing these efforts appearing in the mid-1990s frontiersin.orgacs.org. These initial syntheses aimed not only to confirm the proposed structures but also to provide access to these compounds for biological evaluation, such as their role as platelet aggregation antagonists frontiersin.orgacs.org. The development of synthetic strategies for this compound is often discussed in the broader context of synthesizing the flavone-furo[2,3-b]furan ring system, which is common in bioactive secondary metabolites from Tephrosia species molaid.com.

Strategies for Constructing the Flavone (B191248) Core Structure

The construction of the flavone core structure is a fundamental aspect of this compound synthesis. General strategies for flavone synthesis often involve the condensation of 2-hydroxyacetophenone (B1195853) derivatives with benzaldehydes to form 2'-hydroxychalcones, which then undergo cyclization frontiersin.orgbiolmolchem.comresearchgate.net. More specific to this compound's structure, which includes a furo[2,3-b]furan moiety, synthetic approaches have utilized key intermediates such as 2-diazo-1,3-cyclohexanedione. This intermediate can be coupled with dihydrofurans via rhodium-mediated dipolar cycloaddition to form a tricyclic intermediate. This intermediate's enolate is then elaborated to a salicylate, which is subsequently annulated with benzaldehyde (B42025) to yield the tetracyclic system characteristic of this compound molaid.com. Other general flavone synthesis methods include the Baker-Venkatraman synthesis and Claisen-Schmidt condensation researchgate.net.

Stereocontrolled Synthesis Approaches

Achieving stereocontrol is critical for synthesizing enantiomerically pure compounds like this compound, especially given its biological relevance. Various methodologies have been explored for the stereoselective synthesis of flavonoids, which can be adapted for this compound.

The chiral pool approach utilizes readily available enantiomerically pure natural products as starting materials ethz.chmdpi.comnumberanalytics.com. For flavonoid synthesis, this can involve employing chiral building blocks derived from amino acids or epichlorohydrin (B41342) to introduce the desired stereochemistry into the final molecule mdpi.com. While specific details for this compound's chiral pool synthesis are not extensively detailed in the provided snippets, the general strategy is well-established for accessing chiral flavonoids mdpi.comnumberanalytics.com.

Asymmetric annulation reactions are powerful tools for constructing cyclic systems with control over stereochemistry ethz.chmdpi.combeilstein-journals.orgnih.govfigshare.com. For flavone synthesis, strategies such as asymmetric Michael additions followed by cyclization, or [4+2] annulation reactions, have been developed. These methods often employ chiral catalysts (e.g., organocatalysts, metal catalysts) to induce enantioselectivity, leading to products with high enantiomeric excess (ee) mdpi.combeilstein-journals.orgnih.govfigshare.com. For instance, rhodium-catalyzed reactions have been employed in the synthesis of complex polycyclic systems that could be relevant to this compound's structure molaid.comnih.gov.

Dipolar cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are versatile methods for forming heterocyclic rings and are frequently utilized in the synthesis of complex natural products molaid.comnih.govmcgill.cachempap.orgnovapublishers.comslideshare.net. Rhodium-mediated 1,3-dipolar cycloadditions have been instrumental in the synthesis of this compound and related compounds, where a diazo compound reacts with a dihydrofuran to construct key ring systems acs.orgmolaid.com. These reactions can be highly regioselective and diastereoselective, and with the use of chiral catalysts or auxiliaries, they can also be rendered enantioselective mdpi.comnih.govmcgill.canih.gov. Microwave irradiation has also been explored to accelerate these cycloaddition reactions chempap.org.

Asymmetric Annulation Reactions

Derivatization and Analog Synthesis for Research Purposes

Derivatization and synthesis of analogs of this compound are crucial for structure-activity relationship (SAR) studies and for exploring new biological activities japsonline.comnih.govnih.govresearchgate.netresearchgate.net. Chemical modifications can alter the compound's physicochemical properties, stability, and biological interactions. While specific modifications of this compound are not detailed in the provided search results, the general principle of modifying natural products like flavonoids is well-documented. For example, studies on other flavones have involved methylation, alkylation, and the introduction of nitrogen-containing heterocycles to enhance anticancer properties nih.govnih.gov. Such modifications aim to optimize the compound's efficacy or explore new therapeutic applications.

Preclinical Investigations of Semiglabrin S Biological Activities and Mechanistic Insights

Modulation of Cellular Proliferation and Apoptosis in Preclinical Models

Preclinical studies have focused on evaluating Semiglabrin's capacity to inhibit the growth of cancer cells and induce programmed cell death. These investigations have utilized a panel of in vitro cancer cell lines to assess its anti-proliferative efficacy and explore the underlying mechanisms.

Anti-proliferative Effects in Diverse In Vitro Neoplastic Cell Lines

This compound has exhibited dose-dependent anti-proliferative effects across multiple cancer types, with notable potency against leukemia, colorectal carcinoma, breast cancer, and prostate cancer cell lines. The median inhibitory concentration (IC50) values, determined through MTT assays, quantify the compound's effectiveness in inhibiting cell growth.

Table 1: Anti-proliferative Effects of this compound (SSG) on Various Cancer Cell Lines

| Cancer Cell Line Type | Specific Cell Line | IC50 Value (µM) | Reference(s) |

| Leukemia | HL-60 | 15.7 | nih.govplos.orgresearchgate.netresearchgate.net |

| Leukemia | K562 | 22.3 | nih.govplos.orgresearchgate.netresearchgate.net |

| Leukemia | U937 | 5.76 | nih.govplos.orgresearchgate.netresearchgate.net |

| Colorectal Carcinoma | HCT-116 | 19.6 | nih.govplos.orgresearchgate.netresearchgate.net |

| Breast Cancer | MCF-7 | 18.24 | nih.govplos.orgresearchgate.netresearchgate.net |

| Prostate Cancer | PC3 | 6.11 | nih.govplos.orgresearchgate.netresearchgate.net |

Note: IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

This compound demonstrated significant anti-proliferative activity against human promyelocytic leukemia (HL-60) cells, with an IC50 of 15.7 µM nih.govplos.orgresearchgate.netresearchgate.net. Similarly, it inhibited the proliferation of human immortalized myelogenous leukemia (K562) cells with an IC50 of 22.3 µM nih.govplos.orgresearchgate.netresearchgate.net and human histiocytic leukemia (U937) cells with a notable IC50 of 5.76 µM nih.govplos.orgresearchgate.netresearchgate.net. These findings underscore this compound's potent cytotoxic effects on various leukemia subtypes.

In colorectal carcinoma models, this compound effectively inhibited the proliferation of human colorectal tumor (HCT-116) cells, exhibiting an IC50 of 19.6 µM nih.govplos.orgresearchgate.netresearchgate.net. While HT-29 cells were also tested, specific IC50 data for this compound on this line were not detailed in the provided search results.

This compound displayed anti-proliferative activity against the human breast adenocarcinoma cell line MCF-7, with an IC50 value of 18.24 µM nih.govplos.orgresearchgate.netresearchgate.net. This indicates its potential efficacy in targeting estrogen receptor-positive breast cancer.

The compound demonstrated potent cytotoxicity against the human prostate cancer cell line PC3, with a low IC50 of 6.11 µM nih.govplos.orgresearchgate.netresearchgate.net. This suggests this compound may be a promising candidate for further investigation in prostate cancer therapeutics.

Breast Cancer Cell Lines (e.g., MCF-7)

Mechanisms of Apoptosis Induction

Beyond simply inhibiting proliferation, this compound has been shown to induce programmed cell death, a critical mechanism for eliminating cancer cells. Research indicates that this compound exhibits a "proapoptotic phenomenon of cytotoxicity" plos.org, meaning its anti-proliferative effects are, at least in part, mediated by the induction of apoptosis. Studies suggest that the observed anti-proliferative effects in prostate cancer cell lines, such as PC3, occur through mechanisms associated with apoptosis wcrj.net.

While the precise molecular pathways targeted by this compound to induce apoptosis are not fully elucidated in the provided literature, general mechanisms of apoptosis involve the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway nih.govaging-us.comwikipedia.orgnih.gov. These pathways converge to activate a cascade of caspases, leading to cellular dismantling. The intrinsic pathway is often triggered by cellular stress, leading to the release of cytochrome c from mitochondria, which then activates caspase-9 and downstream effector caspases nih.govaging-us.comwikipedia.orgnih.gov. The extrinsic pathway is initiated by external signals binding to death receptors, activating caspase-8 nih.govwikipedia.orgnih.govfrontiersin.org. The modulation of key proteins within the Bcl-2 family, which balance pro-apoptotic and anti-apoptotic signals, is central to regulating the intrinsic pathway nih.govaging-us.comnih.gov. Further research into this compound's specific interactions with these apoptotic machinery components could provide deeper insights into its anti-cancer potential.

Compound List:

this compound (SSG)

Nuclear Condensation and Morphological Changes

Studies have demonstrated that this compound can induce characteristic morphological alterations in cancer cells, indicative of apoptosis. Treatment with this compound has been observed to lead to cell shrinkage, chromatin condensation (pyknosis), and the formation of apoptotic bodies. These changes, visualized through staining techniques like Hoechst 33342, signify programmed cell death. For instance, in PC3 and MCF-7 cell lines, this compound treatment resulted in nuclei that began to condense and chromatin distributed irregularly throughout the cytoplasm, with some cells showing discrete chromatin bodies, a hallmark of karyorrhexis nih.govresearchgate.net. These morphological shifts are critical indicators of this compound's cytotoxic effects on cancer cells.

Cell Cycle Regulation and Arrest Mechanisms

The progression of a cell through its life cycle is tightly regulated. This compound has been investigated for its role in modulating cell cycle progression. While specific details on the exact phase of cell cycle arrest induced by this compound are still being elucidated across various cancer types, compounds with similar structures (flavonoids) are known to interfere with cell cycle regulatory proteins, leading to arrest. For example, some flavanones have been shown to cause G1 or G2/M phase arrest by affecting cyclins and cyclin-dependent kinases scribd.com. Further research is needed to precisely define this compound's impact on specific cell cycle checkpoints and associated proteins.

Interaction with Cellular Signaling Pathways in Neoplasia

This compound's anticancer effects are likely mediated through its interaction with critical cellular signaling pathways that govern cell growth, survival, and proliferation in neoplastic conditions.

Wnt/β-catenin Pathway Modulation (related compounds)

While direct evidence for this compound's specific modulation of the Wnt/β-catenin pathway is limited in the reviewed literature, related compounds and flavonoids have been implicated in its regulation. The Wnt/β-catenin pathway is frequently dysregulated in various cancers, promoting cell proliferation and survival. Some flavonoids have been shown to inhibit this pathway by downregulating β-catenin expression or its nuclear translocation researchgate.netnih.gov. Further studies are warranted to explore this compound's potential influence on this oncogenic pathway.

In Silico Prediction and Validation of Molecular Targets

Computational approaches, including molecular docking and in silico prediction, have been employed to identify potential molecular targets of this compound and related compounds. These studies aim to predict binding affinities and interactions with various proteins implicated in cancer. This compound has been computationally analyzed for its potential interactions with targets such as 5' adenosine (B11128) monophosphate activated protein kinase, protein tyrosine phosphatase, cyclooxygenase-2 (COX-2), BRCA1, aromatase, B-cell lymphoma/leukemia 2 (BCL-2), epidermal growth factor receptor (EGFR), and farnesyl transferase researchgate.netresearchgate.net. Furthermore, this compound has been predicted to interact with targets relevant to other diseases, such as Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) nih.govmedwinpublishers.cometflin.com. These in silico findings provide a basis for experimental validation and highlight promising avenues for understanding this compound's mechanism of action.

Compound List:

this compound

Kinase Inhibition

This compound has demonstrated potential as an inhibitor of several key kinases, suggesting its utility in therapeutic strategies targeting cellular signaling pathways.

Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A): this compound has been identified as a candidate ligand for inhibiting DYRK1A, a kinase implicated in various cellular processes, including cell proliferation and differentiation. Computational analyses suggest that this compound possesses favorable drug-like properties and good intestinal absorption, positioning it as a potential agent for promoting beta-cell regeneration in the context of diabetes mdpi.comnih.govetflin.commedwinpublishers.comresearchgate.net. Specifically, this compound was among twelve phytochemicals identified as potential new drug candidates against DYRK1A nih.govresearchgate.net.

5' AMP-activated Protein Kinase (AMPK): this compound has been included in studies screening compounds from Tephrosia purpurea for their interaction with AMPK, a critical regulator of cellular energy metabolism researchgate.net.

Epidermal Growth Factor Receptor (EGFR): Research has also explored this compound's potential interaction with EGFR, a receptor tyrosine kinase involved in cell growth and survival. This compound has been screened against EGFR, with some studies indicating potential inhibitory mechanisms researchgate.netgenome.jpresearchgate.netusm.my.

Enzyme Modulation

Beyond kinase inhibition, this compound has shown activity in modulating other critical enzymes involved in inflammatory and metabolic processes.

Cyclooxygenase-2 (COX-2): this compound has been reported to selectively inhibit COX-2, an enzyme crucial for the production of prostaglandins (B1171923) that mediate pain and inflammation. This inhibition is noted to be stronger than its effect on COX-1, which is involved in maintaining physiological functions researchgate.netijpsr.comresearchgate.net. This selective COX-2 inhibition contributes to this compound's anti-inflammatory potential.

Aromatase: Studies have also screened this compound for its potential to modulate aromatase activity, an enzyme involved in estrogen biosynthesis researchgate.netresearchgate.net.

Protein Tyrosine Phosphatase (PTP): this compound has been investigated for its interaction with protein tyrosine phosphatases, enzymes that play roles in signal transduction pathways researchgate.net.

Protein-Protein Interaction Modulation

The compound's influence extends to protein-protein interactions, with specific targets identified in cancer biology.

BCL-2: this compound has been screened for its association with BCL-2, a key regulator of apoptosis, suggesting a potential role in modulating programmed cell death pathways medwinpublishers.comresearchgate.netgenome.jp.

BRCA1: Research has also explored this compound's interaction with BRCA1, a tumor suppressor protein involved in DNA repair, indicating its potential relevance in cancer-related pathways researchgate.netgenome.jpresearchgate.net.

Anti-inflammatory and Immunomodulatory Potentials

This compound exhibits notable anti-inflammatory and immunomodulatory effects, contributing to its therapeutic interest.

The compound, or extracts containing it, have been shown to possess anti-inflammatory properties researchgate.netijpsr.comsci-hub.seresearchgate.netjapsonline.comscispace.comrjpponline.orgnih.gov. These effects are attributed, in part, to its ability to modulate key inflammatory mediators and signaling pathways. Furthermore, this compound has been investigated for its immunomodulatory potential, influencing cellular and hormonal functions, as well as macrophage activity scispace.comresearchgate.net.

Regulation of Pro-inflammatory Mediators

This compound's anti-inflammatory action is partly mediated through its influence on pro-inflammatory cytokines.

Tumor Necrosis Factor-alpha (TNF-α): this compound has demonstrated inhibitory effects on TNF-α, a critical cytokine in inflammatory responses. In in vitro settings, this compound and related compounds have shown inhibition of TNF-α researchgate.netresearchgate.net. Computational studies have assigned a binding score of -11.2 kcal/mol to this compound for TNF-α, indicating a strong interaction with the target pjlcp.edu.indcmhi.com.cn. This compound has also been noted to stimulate mediator production, including TNF-α openedition.org.

Interleukin-1 beta (IL-1β): Evidence suggests that this compound and related compounds can modulate IL-1β, another key pro-inflammatory cytokine. Studies indicate that IL-1β can induce β-cell dedifferentiation, and compounds like this compound may counteract these effects researchgate.netjapsonline.comnih.govdntb.gov.uadokumen.pub.

Interleukin-6 (IL-6) and Interleukin-8 (IL-8): this compound has been associated with the reduction of IL-6 levels in certain inflammatory models researchgate.net. Moreover, IL-6 and IL-8 are recognized as downstream mediators regulated by the TNF-α/NF-κB pathway, which this compound may influence dcmhi.com.cn.

Modulation of Nuclear Factor Kappa B (NF-κB) Pathway

This compound's influence on the NF-κB signaling pathway is a significant aspect of its anti-inflammatory activity.

Antioxidant Activity in Inflammatory Contexts

While direct studies on this compound's antioxidant activity specifically within inflammatory contexts are limited, its related compound, pseudothis compound (B1209081), has demonstrated significant anti-inflammatory potential. Pseudothis compound has been shown to modulate key inflammatory mediators such as interleukin-1 (IL-1), tumor necrosis factor-α (TNF-α), and nitric oxide (NO) in vitro researchgate.netjapsonline.com. In vivo studies have further supported its anti-inflammatory efficacy by inhibiting granuloma tissue formation researchgate.netnih.gov. Flavonoids, as a class to which this compound belongs, are generally recognized for their ability to decrease the production of pro-inflammatory cytokines, thereby contributing to the mitigation of inflammatory responses uncst.go.ug. The plant extracts containing this compound have also shown general antioxidant and anti-inflammatory effects researchgate.netglobalresearchonline.netmdpi.com.

Antimicrobial and Antifungal Activity Evaluations

This compound and other prenylated flavones isolated from Tephrosia species have been investigated for their antimicrobial and antifungal properties journalagent.commedicaljournal-ias.orgresearchgate.netresearchgate.netsci-hub.sescispace.comnih.gov. These studies indicate that this compound possesses notable biological activity against certain microorganisms, particularly fungi journalagent.commedicaljournal-ias.orgresearchgate.netresearchgate.net.

Broad-Spectrum Antifungal Effects

Research has indicated that this compound, along with other related flavanoids from Tephrosia species, exhibits potent antifungal activity against a range of phytopathogenic fungi. Specifically, these compounds have demonstrated efficacy against Aspergillus niger, Penicillium funiculosum, Fusarium moniliforum, and Phoma spp. journalagent.commedicaljournal-ias.orgjournalagent.com. These effects were observed to be potent at a concentration of 10 mg/ml journalagent.com.

Table 1: Antifungal Activity of this compound and Related Flavonoids

| Fungi Species | Observed Effect | Concentration | Citation |

| Aspergillus niger | Potent | 10 mg/ml | journalagent.com |

| Penicillium funiculosum | Potent | 10 mg/ml | journalagent.com |

| Fusarium moniliforum | Potent | 10 mg/ml | journalagent.com |

| Phoma spp. | Potent | 10 mg/ml | journalagent.com |

Inhibition of Bacterial Growth

In studies evaluating the antimicrobial activity of this compound and related compounds, Gram-positive and Gram-negative bacteria were generally not affected at the tested concentrations journalagent.com. This included testing against Pseudomonas aeruginosa, where this compound did not demonstrate inhibitory effects under the experimental conditions journalagent.com.

Mechanistic Basis of Antimicrobial Action

The antimicrobial mechanisms of flavonoids, including this compound, are thought to involve several pathways. These may include the complexation with soluble extracellular proteins, leading to the disruption of the microorganism's cell wall and subsequent inhibition of vital enzymatic pathways, such as those dependent on P450 oxidases and steroid hydroxylases researchgate.net. Additionally, flavonoids can potentially increase plasma membrane damage and mitochondrial dysfunction in microbial cells researchgate.netd-nb.info.

Antioxidant Mechanisms and Oxidative Stress Modulation

Oxidative stress arises when the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defense mechanisms, leading to cellular damage medcraveonline.comnih.gov. Antioxidants play a crucial role by scavenging free radicals, blocking ROS production, and converting toxic radicals into less harmful substances medcraveonline.comnih.gov. Flavonoids, such as this compound, function as non-enzymatic antioxidants, contributing to the modulation of oxidative stress mdpi.commdpi.com. Extracts from Tephrosia species, which contain this compound, have demonstrated significant antioxidant activity, underscoring the role of these compounds in combating oxidative damage researchgate.netsci-hub.senih.gov.

Radical Scavenging Assays (DPPH, ABTS)

In vitro assays, such as those using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, are standard methods for evaluating the antioxidant capacity of compounds by measuring their ability to scavenge free radicals mdpi.comcabidigitallibrary.orgmdpi.comnih.gov. Studies have shown that methanol (B129727) extracts from Tephrosia purpurea subsp. apollinea, a plant known to contain this compound, exhibit substantial radical scavenging activity researchgate.netresearchgate.netresearchgate.net. For instance, such extracts displayed DPPH radical scavenging of 84% and ABTS radical scavenging of 94%, when compared against standards like ascorbic acid and trolox (B1683679) researchgate.net.

Table 2: Radical Scavenging Activity of T. purpurea subsp. apollinea Methanol Extract

| Assay | % Radical Scavenging (Relative to Standard) | Citation |

| DPPH | 84% | researchgate.net |

| ABTS | 94% | researchgate.net |

Compound List:

this compound

Pseudothis compound

Appollinine

Lanceolatin A

Tephroapollin G

Acetyltephroapollin C

4'-Dehydroxytephroapollin E

Pongamole

Lanceolatins A and B

Rutin

Lupeol

β-sitosterol

Tephrorin A and B

Tephrosone

7, 4'-dihydroxy-3', 5'-dimethoxyisoflavone

Tephropurpurin

Isoglabratephrin

Tephroapollin F

Tephrosia apollinea

Tephrosia purpurea

Tephrosia hildebrandtii

Quercetin

Kaempferol

Ascorbic acid

Trolox

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to evaluate the antioxidant capacity of compounds by measuring their ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in an acidic environment. This reduction results in a colored complex that can be quantified spectrophotometrically researchgate.netnih.govbioquochem.com. While FRAP assays are standard for assessing the antioxidant potential of plant extracts and isolated compounds, specific quantitative data detailing this compound's performance in FRAP assays were not found within the reviewed literature snippets. General studies on related plant compounds and extracts have demonstrated varying degrees of reducing power, indicating that the presence of phenolic structures, common in flavonoids like this compound, often correlates with significant antioxidant activity mdpi.comnih.gov.

Impact on Cellular Oxidative Stress Markers (e.g., lipid peroxidation, glutathione (B108866) levels)

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, can lead to cellular damage, including lipid peroxidation and depletion of crucial antioxidants like glutathione (GSH) incitehealth.commdpi.comnih.gov. Lipid peroxidation is a process where ROS attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that degrades lipids and compromises membrane integrity incitehealth.comwikipedia.orgmdpi.comfrontiersin.org. Glutathione, a tripeptide, is a primary intracellular antioxidant that plays a vital role in detoxifying ROS and maintaining cellular redox homeostasis mdpi.comnih.govnih.gov.

Specific research detailing this compound's direct impact on cellular lipid peroxidation levels or glutathione status was not identified in the provided search results. However, studies on related plant compounds and general mechanisms of oxidative stress highlight the importance of such markers in cellular health and disease pathogenesis incitehealth.commdpi.comnih.govmdpi.comfrontiersin.org. Further investigation would be required to ascertain this compound's specific effects in modulating these critical cellular oxidative stress markers.

Hemostasis and Platelet Aggregation Modulation

In Vitro Inhibition of Human Platelet Aggregation

Platelet aggregation is a critical process in hemostasis and thrombosis. Modulation of this process is of significant interest for cardiovascular health. This compound and its isomer, pseudothis compound, isolated from Tephrosia semiglabra, have demonstrated inhibitory effects on human platelet aggregation in vitro nih.govresearchgate.netacs.org.

Interference with Electron Transport Chain and ATP Production

Investigation of Potential Beta-Cell Regeneration Pathways

The continuous destruction of insulin-producing pancreatic beta-cells is a significant factor in the progression of diabetes researchgate.net. Consequently, identifying compounds that can promote beta-cell regeneration is a critical area of research. Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) has been identified as a key regulator in pathways essential for human insulin-producing pancreatic beta-cells, and its inhibition is being explored as a strategy for beta-cell regeneration etflin.commedwinpublishers.commdpi.com.

In Silico Studies on Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition

Computational studies, including virtual screening and molecular docking, have been employed to identify natural compounds with the potential to inhibit DYRK1A. These in silico approaches aim to predict the binding affinity and interaction patterns of phytochemicals with target proteins like DYRK1A researchgate.netetflin.commedwinpublishers.cometflin.comresearchgate.netfrontiersin.org.

In a study investigating African plants for potential beta-cell regeneration effects, this compound was identified as a candidate ligand for activating beta-cell regeneration through the inhibition of DYRK1A researchgate.netetflin.commedwinpublishers.cometflin.com. Molecular docking simulations indicated that this compound exhibits a binding affinity of -10.10 ± 0.00 kcal/mol towards DYRK1A researchgate.net. This finding positions this compound among several phytocompounds that demonstrate promising in silico inhibitory activity against DYRK1A, suggesting its potential as a novel therapeutic candidate for conditions involving beta-cell dysfunction researchgate.netetflin.commedwinpublishers.cometflin.comresearchgate.net.

Table 6.7.1.1: In Silico DYRK1A Inhibition Potential of this compound

| Compound | Target | Method | Binding Affinity (kcal/mol) | Reference |

| This compound | DYRK1A | Molecular Docking | -10.10 ± 0.00 | researchgate.net |

Implications for Pancreatic Beta-Cell Function and Proliferation

The identification of this compound as a potential DYRK1A inhibitor has significant implications for understanding and potentially modulating pancreatic beta-cell function and proliferation researchgate.netetflin.commedwinpublishers.cometflin.com. DYRK1A plays a critical role in beta-cell destruction, and its inhibition is considered a pathway to promoting beta-cell regeneration researchgate.netetflin.commedwinpublishers.commdpi.com. By inhibiting DYRK1A, compounds like this compound may contribute to restoring or increasing the number of functional pancreatic beta-cells. This process can occur through mechanisms such as beta-cell proliferation (existing beta-cells dividing) or neogenesis (differentiation of progenitor cells into new beta-cells) nih.gov. The in silico findings suggest that this compound could be a valuable candidate for further research into therapeutic strategies aimed at enhancing beta-cell mass and function in diabetes management researchgate.netetflin.commedwinpublishers.cometflin.com.

Other Noteworthy Biological Activities

Beyond its potential role in beta-cell regeneration, this compound has demonstrated other significant biological activities in preclinical settings.

Anti-ulcer Activity in Preclinical Models

This compound, along with other flavonoids such as tephrosin (B192491) and pongaglabol found in Tephrosia purpurea, has been reported to exert anti-ulcer activity dntb.gov.uaijpir.comdoc-developpement-durable.orgsci-hub.seijpsr.com. Preclinical studies in animal models have investigated this activity using various ulcer induction methods. For instance, this compound and extracts containing it have shown significant gastroprotective effects in models of cysteamine-induced duodenal ulcers, ethanol-induced gastric ulcers, and indomethacin-induced ulcers in rats dntb.gov.uaijpir.comdoc-developpement-durable.orgejmanager.com. These studies indicate that such extracts can reduce gastric volume, free acidity, and ulcer index, potentially through cytoprotective actions or by strengthening the gastric and duodenal mucosa dntb.gov.uadoc-developpement-durable.orgejmanager.com.

Acetylcholinesterase Inhibitory Action

The plant Tephrosia purpurea has demonstrated acetylcholinesterase (AChE) inhibitory action, which is relevant for the development of therapeutic agents for neurological disorders such as Alzheimer's disease and dementia dntb.gov.uasci-hub.se. While this compound is a compound isolated from this plant, the provided research snippets primarily highlight its anti-ulcer activity. The specific acetylcholinesterase inhibitory action of this compound itself is not detailed in the available research findings.

Structure Activity Relationship Sar Studies of Semiglabrin and Its Analogs

Identification of Key Structural Features for Specific Biological Activities

Semiglabrin and its close analog, pseudothis compound (B1209081), are classified as flavanones and flavones, respectively, which are classes of compounds known for a broad spectrum of biological effects researchgate.netinformahealthcare.commdpi.com. While direct SAR studies specifically detailing every functional group's contribution to this compound's activity are still evolving, research on related flavonoid structures provides insights. For instance, in studies involving synthetic analogs, the presence of phenolic compounds and flavonoids has been correlated with antioxidant activities nih.gov. Pseudothis compound, in particular, has demonstrated potent anti-inflammatory properties, evidenced by its ability to inhibit granuloma tissue formation and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1 nih.govredalyc.orgresearchgate.net. Furthermore, pseudothis compound exhibits dose-dependent antiproliferative effects on various cancer cell lines, including leukemia, prostate, and breast cancer, without showing significant toxicity towards normal human fibroblasts researchgate.netresearchgate.net. However, some studies suggest that pseudothis compound may not exhibit significant anticarcinogenic activity in specific cell-based assays or inhibit key enzymes like cyclooxygenase-1 and -2 involved in tumor promotion nih.gov. This compound itself has been noted for its antiulcer activity japsonline.comresearchgate.netsci-hub.se.

Comparative Analysis of this compound, Pseudothis compound, and Other Derivatives

Comparative studies between this compound and its diastereomer, pseudothis compound, have highlighted differences in their biological potency. In an evaluation of their effects on U46619-induced aggression, pseudothis compound demonstrated superior activity, achieving 85 ± 5% inhibition at a concentration of 6.5 µg/mL. In contrast, this compound required a significantly higher dose of 45 µg/mL to achieve 70 ± 6% inhibition psu.edu. This suggests that subtle stereochemical differences between these two closely related compounds can lead to marked variations in their pharmacological efficacy for specific biological targets. Both compounds, along with other natural flavones, have shown effectiveness against various bacterial strains purkh.com. While pseudothis compound has been extensively studied for its anti-inflammatory and antiproliferative effects, this compound's own biological profile, particularly its antiulcer activity, also contributes to the understanding of this chemical class japsonline.comresearchgate.netsci-hub.se.

Future Perspectives in Semiglabrin Research

Elucidation of Comprehensive Molecular Mechanisms and Signaling Networks

While preliminary studies have indicated that Semiglabrin and related flavonoids can induce apoptosis and disrupt mitochondrial function in cancer cells, a comprehensive understanding of its molecular footprint is still required. Future research must focus on mapping the intricate signaling networks that this compound modulates. Flavonoids are known to interact with multiple key cellular signaling pathways, and identifying which of these are specifically affected by this compound is a crucial next step. mdpi.comnih.gov

Key areas for future investigation include:

Kinase Pathway Profiling: A primary objective will be to determine this compound's effect on major signaling cascades known to be dysregulated in cancer. This includes pathways such as PI3K/Akt/mTOR, which is central to cell growth and survival, the MAPK/ERK pathway that regulates proliferation, and the JAK/STAT pathway, crucial for inflammatory and immune responses. mdpi.comnih.govresearchgate.netspandidos-publications.com Unraveling how this compound interacts with the components of these pathways will provide a clearer picture of its anticancer mechanism.

NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. frontiersin.org Future studies should investigate whether this compound can inhibit this pathway, which could explain its potential anti-inflammatory and antitumor effects. frontiersin.org

Apoptosis Regulation: Beyond observing apoptosis, it is necessary to identify the specific pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, caspases) that this compound targets. Understanding its role in upregulating pro-apoptotic factors or downregulating survival proteins will be essential.

Target Deconvolution: Identifying the direct molecular targets of this compound is paramount. Computational docking studies combined with biochemical assays can predict and validate the binding of this compound to specific proteins, clarifying its mechanism of action beyond general pathway modulation.

Development of Novel this compound Analogs with Enhanced Specificity

The development of novel analogs based on the this compound scaffold is a promising avenue for improving its therapeutic potential. Through targeted chemical modifications, it may be possible to enhance its efficacy, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com

Future strategies for developing this compound analogs include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the this compound structure will help identify the key functional groups responsible for its biological activity. biorxiv.org By synthesizing a library of analogs with modifications at different positions (e.g., the A, B, and C rings of the flavonoid core), researchers can establish a clear SAR profile to guide the design of more potent compounds. biorxiv.org

Chemical Modifications for Bioavailability: Flavonoids often suffer from poor water solubility and rapid metabolism, which limits their bioavailability. researchgate.netmdpi.com Future work should explore modifications such as hydroxylation, methylation, glycosylation, or acylation to improve this compound's stability and membrane permeability. researchgate.netmdpi.com For example, methylation has been shown to increase the metabolic stability of other flavonoids. mdpi.com

Synthesis of Chiral Derivatives: Given that this compound possesses chiral centers, future synthetic strategies could focus on producing stereochemically pure isomers. ustc.edu.cn This is critical, as different stereoisomers can have vastly different biological activities and binding affinities for their targets.

| Modification Strategy | Potential Advantage | Example |

| Methylation | Increased metabolic stability and lipophilicity | Creating O-methylated this compound derivatives |

| Glycosylation | Improved water solubility and altered bioavailability | Attaching sugar moieties to the flavonoid core |

| Halogenation | Enhanced binding affinity and altered electronic properties | Introducing fluorine or chlorine atoms to the aromatic rings |

| Acylation | Modified lipophilicity and potential for prodrug design | Adding acyl groups to hydroxyl functions |

Advanced Preclinical Efficacy and Selectivity Studies

To bridge the gap between in vitro findings and potential clinical use, rigorous and advanced preclinical studies are essential. Initial cytotoxicity assays on cell lines must be followed by more complex and physiologically relevant models to assess efficacy and selectivity. ub.ac.id

Future preclinical research on this compound and its analogs should encompass:

In Vivo Xenograft Models: The antitumor activity of this compound needs to be validated in living organisms. nih.gov This typically involves implanting human cancer cells into immunocompromised mice (xenograft models) and evaluating the ability of this compound to inhibit tumor growth and reduce tumor volume. nih.govub.ac.id

Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models, where tumor tissue from a patient is directly implanted into mice, should be utilized. These models better represent the heterogeneity and microenvironment of human cancers.

Selectivity and Toxicity Profiling: A critical aspect of preclinical development is to confirm that the compound is selectively toxic to cancer cells while sparing normal cells. explorationpub.com This involves testing this compound against a panel of non-cancerous cell lines and conducting comprehensive toxicology studies in animal models to identify any potential side effects. ub.ac.id

Combination Therapy Studies: Investigating the synergistic effects of this compound with existing chemotherapy drugs or targeted therapies is a key future direction. Flavonoids have been shown to enhance the efficacy of conventional treatments and potentially overcome drug resistance. spandidos-publications.com

| Preclinical Model | Objective | Key Outcomes Measured |

| Cancer Cell Lines | Initial screening for cytotoxic activity | IC50 values, apoptosis induction, cell cycle arrest |

| 3D Spheroid Cultures | Assess activity in a more tissue-like structure | Inhibition of spheroid growth, drug penetration |

| Xenograft Models | Evaluate in vivo antitumor efficacy | Tumor volume and weight reduction, survival rates |

| Patient-Derived Xenograft (PDX) Models | Test efficacy on clinically relevant tumors | Tumor response, biomarker analysis |

| Normal Cell Lines & Animal Toxicity Studies | Determine selectivity and safety profile | IC50 on normal cells, identification of adverse effects |

Integration of Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a shift from a single-target approach to a systems-level perspective is necessary. The integration of various "omics" technologies can provide a holistic view of the molecular changes induced by the compound within a cell or organism. numberanalytics.comfrontiersin.org

Future research should leverage the following omics approaches:

Transcriptomics (RNA-Seq): By analyzing the entire set of RNA transcripts in this compound-treated cells, researchers can identify which genes are upregulated or downregulated. This can reveal entire pathways that are activated or inhibited by the compound, offering clues to its mechanism of action. biorxiv.orgbiorxiv.org

Proteomics: This technology allows for the large-scale study of proteins. nih.gov Using proteomics, scientists can determine how this compound affects protein expression levels and post-translational modifications, helping to pinpoint specific protein targets and downstream effectors. nih.govrevespcardiol.org

Metabolomics: By profiling the complete set of metabolites in a biological system, metabolomics can uncover changes in metabolic pathways caused by this compound. mdpi.com This is particularly relevant for understanding its effects on cancer cell metabolism, which is often dysregulated.

Network Pharmacology: This computational approach integrates data from multiple sources to construct and analyze complex interaction networks between drugs, proteins, and diseases. biorxiv.orgnih.gov Applying network pharmacology to this compound can help predict its multiple targets and polypharmacological effects, providing a comprehensive map of its interactions within the cellular machinery. biorxiv.org

This integrated omics strategy will be instrumental in moving beyond a linear understanding of this compound's function to a more dynamic and interconnected view, ultimately accelerating its development as a potential therapeutic agent. mdpi.com

Q & A

Basic: What methodologies are recommended for the structural elucidation of semiglabrin in natural product research?

This compound’s structural characterization relies on a combination of high-resolution mass spectrometry (HRESIMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. HRESIMS provides molecular formula determination (e.g., C₂₃H₂₀O₆) and fragmentation patterns, such as the loss of acetic acid (m/z 392 → 332) . NMR (¹H and ¹³C) identifies proton and carbon environments, distinguishing this compound from its stereoisomer pseudothis compound via subtle chemical shift variations, particularly in acetyl group signals . X-ray crystallography confirms absolute stereochemistry and spatial arrangements, as demonstrated in studies resolving trans/cis hydrogen bonding differences between this compound and pseudothis compound .

Basic: What protocols are used to isolate this compound from plant extracts, and how can purity be ensured?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography and HPLC. Key steps include:

- Bioactivity-guided fractionation : Prioritizing fractions with target activity (e.g., antiviral or anticancer) .

- Thin-layer chromatography (TLC) : Monitoring fractions for this compound-specific Rf values.

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry ensure >95% purity. Known compounds require comparison with literature data (e.g., NMR, melting points), while novel compounds demand elemental analysis and spectroscopic concordance .

Advanced: How can researchers design experiments to evaluate this compound’s mechanism of action against viral targets like SARS-CoV-2?

A robust experimental design includes:

- Molecular docking : Use AutoDock Vina 1.5.7 to predict binding interactions with viral proteins (e.g., spike protein, Mpro). This compound’s binding energy (-7.5 kcal/mol) and interactions (e.g., hydrogen bonds with Arg498, hydrophobic bonds with Tyr501) should be compared to reference ligands (e.g., remdesivir: -8.7 kcal/mol) .

- In vitro assays : Measure inhibitory concentration (IC₅₀) using pseudovirus neutralization or protease inhibition assays.

- Dose-response studies : Validate toxicity thresholds via cell viability assays (e.g., MTT) and LD50 predictions using PROTOX-II (>300 mg/kg indicates low acute toxicity) .

Advanced: What strategies resolve contradictions in spectral data between this compound and pseudothis compound?

Key approaches include:

- Crystallographic analysis : X-ray diffraction definitively distinguishes stereoisomers by resolving spatial configurations (e.g., trans vs. cis Hs in this compound vs. pseudothis compound) .

- Comparative NMR : Focus on acetyl group chemical shifts (δ 2.3–2.5 ppm in this compound vs. δ 2.1–2.2 ppm in pseudothis compound) .

- Fragmentation patterns : HRESIMS identifies pseudothis compound-specific ions (e.g., m/z 102 for Ph-CH=CH⁺ fragments) .

Advanced: How can this compound’s bioactivity be optimized while minimizing toxicity in preclinical studies?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., hydroxyl groups, prenyl chains) to enhance binding affinity while monitoring toxicity via PROTOX-II .

- In silico toxicity screening : Predict LD50, hepatotoxicity, and carcinogenicity early in drug development.

- In vivo validation : Use rodent models to assess acute toxicity (LD50) and therapeutic indices, ensuring alignment with in silico predictions .

Advanced: What methodologies validate the reproducibility of this compound’s in silico docking results in experimental settings?

- Blind docking : Test this compound against multiple protein conformations to account for structural flexibility .

- Experimental validation : Compare docking-predicted binding sites with mutagenesis studies (e.g., spike protein mutants lacking Arg493/Arg498) .

- Statistical rigor : Use ≥3 independent replicates for IC₅₀ determinations and report standard deviations .

Advanced: How do researchers address discrepancies between this compound’s in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., cytochrome P450 interactions), and tissue distribution .

- Formulation optimization : Use nanocarriers or liposomes to improve solubility and half-life.

- Disease models : Validate antiviral/anticancer activity in transgenic animal models (e.g., ACE2-humanized mice for SARS-CoV-2) .

Advanced: What comparative analyses distinguish this compound’s bioactivity from related flavanones like pseudothis compound?

- Bioactivity assays : Compare IC₅₀ values against shared targets (e.g., this compound’s -7.5 kcal/mol vs. pseudothis compound’s -7.0 kcal/mol for spike protein inhibition) .

- Toxicity profiling : Contrast LD50 predictions (this compound: 300–2000 mg/kg; pseudothis compound: similar range) .

- Structural dynamics : Molecular dynamics simulations (100 ns) evaluate binding stability and residue interaction persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.